molecular formula C14H12N4O2 B2756971 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether CAS No. 478262-45-2

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether

Cat. No.: B2756971
CAS No.: 478262-45-2
M. Wt: 268.276
InChI Key: DGVDXDSNDGXQNO-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is a novel chemical hybrid featuring a 1,2,4-triazole moiety linked to a methoxy-pyridinyl phenyl ether scaffold. This structure combines privileged pharmacophores known for their significant potential in medicinal chemistry and drug discovery research. Compounds containing the 1,2,4-triazole nucleus are extensively investigated for a wide spectrum of biological activities, including antimicrobial , anticancer , and antitubercular effects . The specific arrangement of the 1,2,4-triazole ring connected to a pyridine core is a recognized structural motif in developing potent inhibitors for various biological targets. For instance, similar 1,2,4-triazole-pyridine hybrids have been explored as inhibitors of the dihydrofolate reductase (DHFR) enzyme, demonstrating promising antibacterial properties . Furthermore, the 1,2,4-triazole ring is a key component in several aromatase inhibitors used clinically for breast cancer treatment, highlighting its importance in targeting cytochrome P450 enzymes . The integration of ether and methoxy substituents on the aromatic systems may further influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a versatile intermediate for constructing more complex molecules or probing biological mechanisms. This compound is offered exclusively for research purposes, providing scientists with a valuable building block for synthetic chemistry or a candidate for in vitro biological screening in the quest for new therapeutic agents.

Properties

IUPAC Name

4-methoxy-2-phenoxy-3-(1H-1,2,4-triazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-11-7-8-15-14(12(11)13-16-9-17-18-13)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVDXDSNDGXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

    Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative under basic conditions.

    Ether Formation: The final step involves the formation of the phenyl ether linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Scientific Research Applications

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether has several scientific research applications:

  • Medicinal Chemistry The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
  • Biological Research It is used as a probe to study enzyme interactions and cellular pathways.
  • Industrial Applications The compound can be used in the development of new materials with specific chemical properties.

Biological Activities

This compound has garnered attention in medicinal chemistry and biological research because of its diverse biological activities. The compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The triazole ring enhances its interaction with biological targets such as enzymes involved in cell wall synthesis in fungi and bacteria.

Case Study: Antifungal Activity
In one study, the compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The mechanism involves inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as DNA gyrase and glucosamine-6-phosphate synthase, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differences:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Reference
4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether Pyridine - 4-OCH₃
- 3-triazole
- 2-phenyl ether
Not explicitly stated -
N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl) benzenesulfonamides Benzene sulfonamide - Triazole at position 3
- CF₃ at position 5
Antimalarial (PfDHPS inhibition)
Ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylate Pyridine - Ethyl ester
- Cyano and amino groups
Rodenticidal (LD₅₀ = 160.6 mg/kg)
4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether Triazole-phenyl ether - Benzimidazole-thioether
- 4-Cl-phenyl substituent
Not explicitly stated

Key Structural Insights :

  • Methoxy Group : The methoxy substituent in the target compound may enhance solubility compared to halogenated derivatives (e.g., CF₃ in ), which are more lipophilic and may improve target binding but reduce bioavailability.
  • Triazole Positioning : The 1H-1,2,4-triazole at position 3 on pyridine is a critical pharmacophore. In sulfonamide derivatives (), triazole rings facilitate hydrogen bonding with enzyme active sites (e.g., Plasmodium falciparum dihydropteroate synthase).
  • Phenyl Ether Linkage : This moiety is less common in the cited analogues but is present in compounds like EP 3 644 731 B1 derivatives, where it contributes to rotational stability and conformational rigidity .
Physicochemical Properties
  • Molecular Weight : Estimated ~350–400 g/mol, comparable to EP 3 644 731 B1 derivatives (e.g., 626 g/mol for F2 ).
  • Solubility : The methoxy group may improve aqueous solubility versus lipophilic CF₃ or chloro-substituted analogues ().
  • Stability : Phenyl ethers (e.g., ) resist hydrolysis, enhancing shelf life compared to ester-linked compounds ().

Biological Activity

4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is a heterocyclic compound that has garnered significant attention in medicinal chemistry and biological research due to its diverse biological activities. This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O2C_{14}H_{12}N_{4}O_{2} with a molecular weight of approximately 268.27 g/mol. The structure includes a methoxy group, a pyridine ring, and a triazole moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
CAS Number18385-09-6
LogP1.6299

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The triazole ring enhances its interaction with biological targets such as enzymes involved in cell wall synthesis in fungi and bacteria.

Case Study: Antifungal Activity
In one study, the compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The mechanism involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Research Findings:
A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Experimental Results:
In one experiment, PBMCs treated with the compound showed a significant reduction in cytokine levels compared to untreated controls. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The triazole ring acts as a hydrogen bond donor and acceptor, facilitating binding to enzymes involved in critical biological processes.
  • Cellular Pathway Modulation: It influences signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether?

Methodological Answer:
A common approach involves coupling reactions between pyridine and triazole precursors. For example:

  • Step 1: Prepare the pyridinyl ether scaffold via nucleophilic aromatic substitution using methoxy and phenyl ether groups.
  • Step 2: Introduce the 1,2,4-triazole moiety using Cu-catalyzed cycloaddition or condensation reactions with amidrazones .
  • Step 3: Purify intermediates via flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and characterize intermediates using 1H^1H-NMR and LC-MS .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purification Method
1K2_2CO3_3, DMF, 80°C65–70Filtration
2CuI, DIPEA, MeCN, RT50–55Flash Chromatography
3SFC (Chiralpak AD-H)>95% purity

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to verify molecular mass (e.g., exact mass: ~363.11 Da) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry using SHELXL for refinement (e.g., triazole-pyridine dihedral angles < 10°) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC): Map proton-proton and carbon-proton correlations to distinguish between regioisomers (e.g., triazole C3 vs. C5 substitution) .
  • Computational DFT Modeling: Compare experimental 13C^{13}C-NMR shifts with calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
  • X-ray Diffraction: For crystalline samples, refine structural parameters using SHELXL-2018 and validate bond lengths/angles against Cambridge Structural Database entries .

Advanced: How should toxicity studies be designed to evaluate this compound’s biological impact?

Methodological Answer:

  • Dose-Response Analysis: Determine LD50_{50} via OECD Guideline 423 using Sprague-Dawley rats (e.g., oral administration, 4-dose protocol) .
  • Biomarker Profiling: Measure serum ALT, AST, creatinine, and urea levels post-exposure (e.g., ELISA kits, spectrophotometry).
  • Histopathology: Fix liver/kidney tissues in 10% formalin, section, and stain with H&E to assess necrosis, vacuolar degeneration, or glomerular atrophy .

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